molecular formula C13H9F2NO2 B3055508 phenyl N-(2,4-difluorophenyl)carbamate CAS No. 65141-00-6

phenyl N-(2,4-difluorophenyl)carbamate

Cat. No.: B3055508
CAS No.: 65141-00-6
M. Wt: 249.21 g/mol
InChI Key: PWOHALINKDREHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of phenyl N-(2,4-difluorophenyl)carbamate consists of 13 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of the compound is 249.21 g/mol.


Chemical Reactions Analysis

Carbamates, including this compound, are useful as protecting groups for amines . They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .

Scientific Research Applications

  • Inhibition of Bacterial Cell-Wall Biosynthesis

    • Research has shown that certain phenyl carbamate derivatives, including those related to phenyl N-(2,4-difluorophenyl)carbamate, act as inhibitors of bacterial cell-wall biosynthesis. These compounds have demonstrated effectiveness against various gram-positive bacteria, including MRSA, VRE, and PRSP (Francisco et al., 2004).
  • Synthesis of Methyl N-phenyl Carbamate

    • Methyl N-phenyl carbamate, synthesized using compounds including this compound, is important for the non-phosgene route synthesis of methylene diphenyl diisocyanate. This synthesis has been extensively studied, highlighting its industrial and chemical significance (Hengshui, 2008).
  • Herbicide Resistance Research

    • Studies involving N-phenyl carbamate herbicides, including isopropyl-N-phenyl carbamate, have been conducted to understand their impact on plant cells. This research has implications for developing herbicide-resistant plant strains and understanding herbicide mechanisms of action (Yemets et al., 2003).
  • Luminescent Properties of Aryl Substituents

    • Phenyl carbamate compounds, including those with 2,4-difluorophenyl groups, have been synthesized and studied for their luminescent properties. This research is valuable in the development of new materials for light-emitting applications (Yujian et al., 2015).
  • Cyclization Reactions and Pharmaceutical Applications

    • Research has focused on the cyclization reactions involving phenyl carbamates, which are relevant for pharmaceutical applications. These studies contribute to the understanding of reaction mechanisms and the development of new drug forms (Hegarty et al., 1974).
  • Enzyme Inhibition Studies

    • Phenyl carbamates have been studied for their role in inhibiting enzymes such as butyrylcholinesterase and acetylcholinesterase, which is significant in the treatment of diseases like Alzheimer's (Lin et al., 2005).

Future Directions

There is potential for phenyl N-(2,4-difluorophenyl)carbamate in the field of cancer research. A study identified mammalian target of rapamycin (mTOR)/epidermal growth factor receptor (EGFR)/inducible nitric oxide synthase (iNOS)/mitogen-activated protein 2 kinase 1 (MAP2K1)/fibroblast growth factor receptor (FGFR)/transforming growth factor-β1 (TGFB1) as potential targets for a similar compound, N-(2,4-Difluorophenyl)-2′,4′-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598), with consequent anticancer implications .

Properties

IUPAC Name

phenyl N-(2,4-difluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-9-6-7-12(11(15)8-9)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOHALINKDREHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547909
Record name Phenyl (2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65141-00-6
Record name Phenyl (2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The intermediate is then reacted with a secondary amine in an aprotic solvent such as toluene at temperatures from room temperature or below up to the boiling point of the solvent. An example of this process is the reaction of 2,4-difluoroaniline with phenyl chloroformate to yield the intermediate phenyl N-(2,4-difluorophenyl)carbamate which is then reacted with N-(4-butylphenyl)-N-(6-hydroxyhexyl)amine to yield 1-(4-n-butylphenyl)-3-(2,4-difluorophenyl)-1-(6-hydroxyhexyl)urea.
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secondary amine
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Synthesis routes and methods II

Procedure details

To a solution of 1.94 g of 2,4-difluoroaniline in 20 ml of toluene was added dropwise 1.29 g of phenyl chloroformate. The mixture was stirred for 15 minutes, washed with three 10 ml portions of water, dried over anhydrous sodium sulfate, and filtered through a pad of diatomaceous earth. The filtrate was evaporated in vacuo to give an oil which solidified on cooling. The solid was crystallized from hexane to give 1.73 g of the desired product as pale tan crystals in 93% yield, mp 82°-84° C.
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1.94 g
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1.29 g
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reactant
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20 mL
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Yield
93%

Synthesis routes and methods III

Procedure details

After dissolving 2,4-difluoroaniline (10 ml, 98.21 mmol) in tetrahydrofuran (200 ml), pyridine (8.7 ml, 108.33 mmol) was added at room temperature and the mixture was stirred. It was then cooled on ice, phenyl chloroformate (13.6 ml, 108.33 mmol) was added dropwise over 15 minutes, and the mixture was then stirred at room temperature for 24 hours. Water was added to the reaction solution, extraction was performed with ethyl acetate and tetrahydrofuran, the extract was washed with saturated saline and dried over anhydrous magnesium sulfate, and the filtrate was distilled off under reduced pressure. The obtained crystals were suspended in ethanol and diluted with hexane, and then the crystals were filtered out, washed with hexane and dried by aspiration to obtain the title compound (21.00 g, 84.26 mmol, 85.80%) as light violet crystals.
Quantity
10 mL
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reactant
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8.7 mL
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reactant
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200 mL
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solvent
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13.6 mL
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Yield
85.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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